molecular formula C21H11BrI2N2 B4941736 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole

2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole

Cat. No.: B4941736
M. Wt: 625.0 g/mol
InChI Key: UMNAUNQKVPTYSS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles. This compound is characterized by the presence of bromine and iodine atoms attached to a phenanthroimidazole core. Phenanthroimidazoles are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics.

Properties

IUPAC Name

2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrI2N2/c22-12-3-1-11(2-4-12)21-25-19-17-9-13(23)5-7-15(17)16-8-6-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNAUNQKVPTYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrI2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate amido-nitriles in the presence of nickel catalysts, followed by halogenation reactions to introduce the bromine and iodine atoms . The reaction conditions often require careful control of temperature, solvent, and reaction time to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimization of reaction conditions for scalability, and implementation of purification techniques such as recrystallization and chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phenanthroimidazole core.

    Coupling Reactions: It can be involved in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.

Scientific Research Applications

2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The phenanthroimidazole core can engage in π-π stacking interactions, which are crucial for its function in organic electronics and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms in 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole imparts unique electronic and steric properties, making it particularly valuable for applications requiring specific halogen interactions. Its ability to undergo diverse chemical transformations further enhances its utility in various research and industrial contexts.

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